![molecular formula C10H21NO B13213160 1-[1-(Aminomethyl)cyclohexyl]propan-1-ol](/img/structure/B13213160.png)
1-[1-(Aminomethyl)cyclohexyl]propan-1-ol
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Overview
Description
1-[1-(Aminomethyl)cyclohexyl]propan-1-ol is an organic compound with the molecular formula C10H21NO It is a cyclohexyl derivative with an aminomethyl group and a propanol group attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(Aminomethyl)cyclohexyl]propan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of cyclohexylamine with propanal in the presence of a reducing agent. The reaction typically proceeds under mild conditions, with the use of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-[1-(Aminomethyl)cyclohexyl]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as halides, amines, and alcohols can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce various alcohols or amines.
Scientific Research Applications
1-[1-(Aminomethyl)cyclohexyl]propan-1-ol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 1-[1-(Aminomethyl)cyclohexyl]propan-1-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the cyclohexyl and propanol groups contribute to the compound’s overall stability and reactivity. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-[1-(Aminomethyl)cyclohexyl]butan-1-ol: A similar compound with a butanol group instead of a propanol group.
1-[1-(Aminomethyl)cyclohexyl]ethan-1-ol: A compound with an ethanol group instead of a propanol group.
1-[1-(Aminomethyl)cyclohexyl]methanol: A compound with a methanol group instead of a propanol group.
Uniqueness
1-[1-(Aminomethyl)cyclohexyl]propan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
1-[1-(Aminomethyl)cyclohexyl]propan-1-ol, also known as a cyclohexyl propanol derivative, has garnered attention in medicinal chemistry due to its unique structural features and biological activity. This compound is characterized by a cyclohexane ring with an aminomethyl and propanol group, which facilitates interactions with various biological targets. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Characteristics
The molecular structure of this compound allows for significant biological interactions. The aminomethyl group enhances hydrogen bonding capabilities, while the propanol moiety contributes to its solubility and reactivity. These features make it a versatile candidate for drug development.
Mechanisms of Biological Activity
Research indicates that this compound can modulate enzyme activity and receptor function, suggesting its role as a potential therapeutic agent. The compound’s interactions with specific molecular targets can lead to various biological effects, including:
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways.
- Receptor Modulation : The compound can act as a ligand for various receptors, influencing their signaling pathways.
Case Study 1: Enzyme Interaction
A study investigated the interaction of this compound with lysosomal phospholipase A2. The results demonstrated that the compound could inhibit this enzyme, which is crucial in lipid metabolism. This inhibition could potentially lead to therapeutic applications in conditions characterized by phospholipid accumulation .
Case Study 2: Antiproliferative Activity
In another study focusing on antiproliferative activity, derivatives of this compound were tested against various cancer cell lines. The findings indicated that certain derivatives exhibited significant cytotoxic effects on cancer cells while having minimal toxicity on healthy cells. The IC50 values ranged from 4.5 μmol/L to 41 μmol/L depending on the specific derivative tested .
Comparative Analysis of Related Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
1-[1-(Aminomethyl)cyclohexyl]ethanol | Cyclohexane ring with an ethanol group | Moderate inhibition of enzyme activity |
2-[1-(Aminomethyl)cyclohexyl]propan-2-ol | Cyclohexane ring with a propan-2-ol group | Lower cytotoxicity compared to propanol |
3-(Benzylmethylamino)-1-propanol | Propanol backbone with a benzylmethylamino group | Significant receptor modulation |
Pharmacological Potential
The pharmacological potential of this compound is significant, particularly in drug development for metabolic disorders and cancer therapy. Its ability to modulate key biological processes makes it a candidate for further research into its efficacy and safety profiles in clinical settings.
Properties
Molecular Formula |
C10H21NO |
---|---|
Molecular Weight |
171.28 g/mol |
IUPAC Name |
1-[1-(aminomethyl)cyclohexyl]propan-1-ol |
InChI |
InChI=1S/C10H21NO/c1-2-9(12)10(8-11)6-4-3-5-7-10/h9,12H,2-8,11H2,1H3 |
InChI Key |
JLNMXNKPONKDBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1(CCCCC1)CN)O |
Origin of Product |
United States |
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